molecular formula C17H16F3NO2S B299942 N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide

カタログ番号 B299942
分子量: 355.4 g/mol
InChIキー: QHNKUQYURLRWPG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a target for the treatment of various B cell-mediated diseases, including cancer and autoimmune disorders.

作用機序

BTK is a key enzyme involved in the signaling pathways of B cells, which play a critical role in the immune response. When B cells are activated, BTK is phosphorylated and activates downstream signaling pathways, leading to the production of antibodies and cytokines. N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and the reduction of B cell proliferation.
Biochemical and Physiological Effects:
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of B cell proliferation and the production of antibodies and cytokines. In preclinical studies, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to reduce tumor growth in animal models of B cell lymphoma and chronic lymphocytic leukemia. Additionally, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and lupus.

実験室実験の利点と制限

One of the advantages of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell-mediated diseases. However, one of the limitations of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide is its potential for off-target effects, which may lead to unwanted side effects. Additionally, the optimal dosage and dosing regimen for N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide have not been fully established, and further studies are needed to determine the safety and efficacy of this compound in humans.

将来の方向性

For the research and development of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide include the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient selection, and the evaluation of its safety and efficacy in clinical trials. Additionally, the combination of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide with other targeted therapies or immunotherapies may enhance its therapeutic potential and improve outcomes for patients with B cell-mediated diseases.

合成法

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 2-amino-5,6,7,8-tetrahydro-1-naphthol with trifluoromethyl benzenesulfonyl chloride. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

科学的研究の応用

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various B cell-mediated diseases, including B cell lymphoma, chronic lymphocytic leukemia, and autoimmune disorders such as rheumatoid arthritis and lupus. Preclinical studies have shown that N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide inhibits BTK activity and reduces the proliferation of B cells, leading to the suppression of disease progression.

特性

製品名

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide

分子式

C17H16F3NO2S

分子量

355.4 g/mol

IUPAC名

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C17H16F3NO2S/c18-17(19,20)13-7-4-8-14(11-13)24(22,23)21-16-10-3-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11,21H,1-2,5,9H2

InChIキー

QHNKUQYURLRWPG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

正規SMILES

C1CCC2=C(C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。